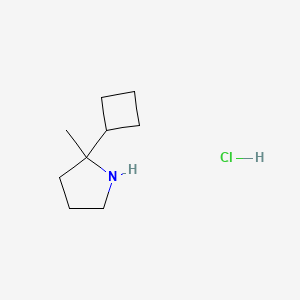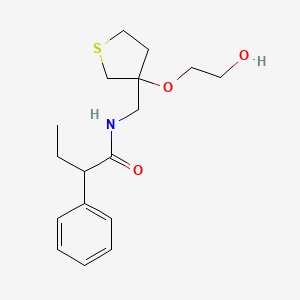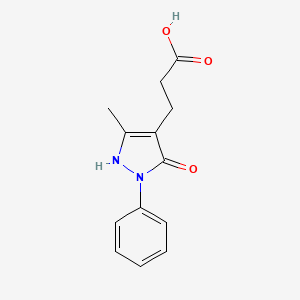
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the protein Bruton's tyrosine kinase (BTK), which plays a critical role in the immune system. By inhibiting BTK, this compound may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is its specificity for BTK, which makes it a valuable tool for studying the role of this protein in various disease processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Synthesis Methods
The synthesis of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide involves several steps, including the reaction of piperidine-3-carboxylic acid with benzyl chloride, followed by the addition of cyanomethyl sulfone and subsequent purification. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-23(21,22)19-10-5-8-15(13-19)16(20)18(11-9-17)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGZEZVLIEDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N(CC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)


![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)

![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)

